
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- is a specialized organosilicon compound. This compound is characterized by the presence of a silane group bonded to a carboxamide functional group, with additional methoxymethyl and tetramethyl substituents. Organosilicon compounds like this one are known for their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- typically involves the reaction of a silane precursor with a carboxamide derivative. One common method is the reaction of trimethylsilyl chloride with N-methoxymethyl-N-methylcarbamoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted silanecarboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, potentially altering their function. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silanecarboxamide, N-methyl-N,1,1,1-tetramethyl-: Lacks the methoxymethyl group, resulting in different reactivity and applications.
Silanecarboxamide, N-(ethoxymethyl)-N,1,1,1-tetramethyl-: Contains an ethoxymethyl group instead of methoxymethyl, leading to variations in chemical behavior.
Uniqueness
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
335344-28-0 |
|---|---|
Formule moléculaire |
C7H17NO2Si |
Poids moléculaire |
175.30 g/mol |
Nom IUPAC |
N-(methoxymethyl)-N-methyl-1-trimethylsilylformamide |
InChI |
InChI=1S/C7H17NO2Si/c1-8(6-10-2)7(9)11(3,4)5/h6H2,1-5H3 |
Clé InChI |
JXZWUZKWUWSVEU-UHFFFAOYSA-N |
SMILES canonique |
CN(COC)C(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
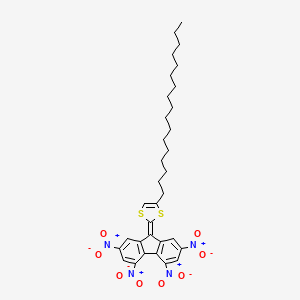
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)

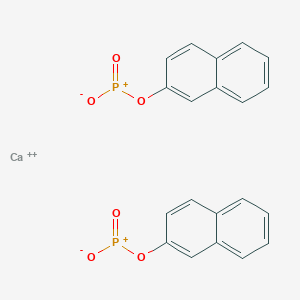

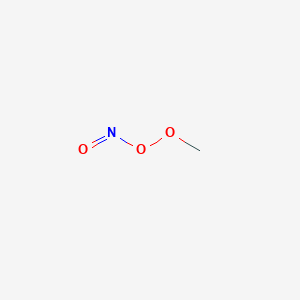
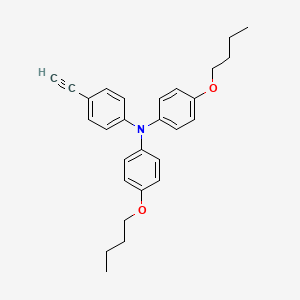
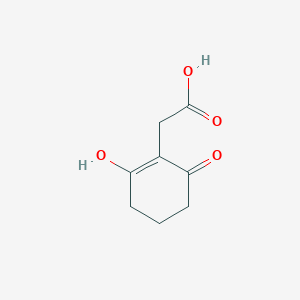

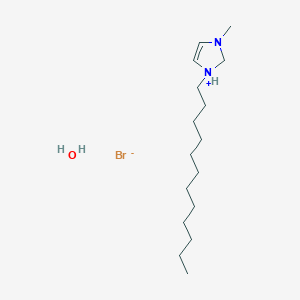
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)

